Product packaging for Methyl 3-iodo-4-(methylamino)benzoate(Cat. No.:CAS No. 868540-77-6)

Methyl 3-iodo-4-(methylamino)benzoate

Cat. No.: B3181483
CAS No.: 868540-77-6
M. Wt: 291.09 g/mol
InChI Key: MMLWRJLRIKPCQU-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(methylamino)benzoate ( 868540-77-6) is an organic compound with a molecular formula of C 9 H 10 INO 2 and a molecular weight of 291.09 g/mol . This benzoate ester derivative is characterized by both an iodine substituent and a methylamino group on the benzene ring, features that make it a valuable building block in organic synthesis. Its physical properties include a density of approximately 1.7 g/cm³ and a boiling point of 353.9°C at 760 mmHg . The compound should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . The primary research value of this compound lies in its application as a key synthetic intermediate. Published literature describes its use in multi-step synthetic routes, with one procedure achieving a high yield of 96% . This demonstrates its utility and reactivity in constructing more complex molecular architectures. It is intended for use in laboratory and research settings only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO2 B3181483 Methyl 3-iodo-4-(methylamino)benzoate CAS No. 868540-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodo-4-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLWRJLRIKPCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661078
Record name Methyl 3-iodo-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868540-77-6
Record name Methyl 3-iodo-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Iodo 4 Methylamino Benzoate

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of Methyl 3-iodo-4-(methylamino)benzoate allows for the logical disconnection of the target molecule into simpler, commercially available, or easily synthesizable starting materials. The primary disconnections involve the carbon-iodine bond, the carbon-nitrogen bond of the methylamino group, and the ester linkage.

Approaches to Introduce the Aryl Iodide Moiety

The introduction of an iodine atom onto an aromatic ring is a critical step in the synthesis of the target molecule. Several methods are available, each with its own advantages and substrate scope.

Sandmeyer Reaction: A classic and reliable method involves the diazotization of an aromatic amine followed by treatment with an iodide salt, typically potassium iodide (KI). thieme-connect.de This approach is advantageous when the corresponding aniline (B41778) precursor is readily accessible. The reaction proceeds via an arenediazonium salt intermediate. acs.org A one-pot method for the diazotization-iodination of aromatic amines using silica (B1680970) sulfuric acid and sodium nitrite (B80452) with potassium iodide offers a convenient, solvent-free option at room temperature. thieme-connect.de

Electrophilic Iodination: Direct iodination of an activated aromatic ring can be achieved using molecular iodine (I₂) or other electrophilic iodine reagents like N-iodosuccinimide (NIS). acs.org The directing effects of existing substituents on the ring are crucial for achieving the desired regiochemistry. For instance, an amino or hydroxyl group strongly activates the ortho and para positions, which can be exploited for selective iodination.

From Arylhydrazines: A metal- and base-free method allows for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov In this reaction, iodine acts as both an oxidant to form the arenediazonium salt in situ and as the iodine source. nih.gov

From Aryltriazenes: Aryltriazenes serve as stable precursors to aryl iodides. umich.edu Their decomposition, promoted by iodine in various organic solvents, yields the corresponding aryl iodide under mild conditions. This method is tolerant of a wide range of functional groups that might be sensitive to the acidic conditions of the Sandmeyer reaction. umich.edu

Strategies for the Methylamino Group Installation

The installation of the methylamino group can be approached through several synthetic routes, primarily involving N-alkylation or reductive amination.

Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor with a good leaving group (e.g., a halogen like chlorine or fluorine) is available at the C-4 position and the ring is sufficiently activated by electron-withdrawing groups, direct substitution with methylamine (B109427) can be a viable strategy. For example, 4-chloro-3-nitrobenzoic acid can be reacted with methylamine to form 4-(methylamino)-3-nitrobenzoic acid. google.com

Reductive Amination: A common and versatile method involves the reaction of a carbonyl compound (an aldehyde or ketone) with methylamine to form an imine or enamine, which is then reduced in situ. In the context of the target molecule, this would likely involve a precursor with a formyl group.

N-Alkylation of an Aniline Precursor: Starting from the corresponding primary amine (4-aminobenzoate derivative), the methylamino group can be installed via direct alkylation with a methylating agent like methyl iodide. This reaction can sometimes lead to over-alkylation, so the use of protecting groups or carefully controlled reaction conditions is often necessary.

Protecting Group Strategies: In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting in subsequent steps. masterorganicchemistry.com Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are commonly used. masterorganicchemistry.com These groups can be selectively installed and removed under specific conditions. masterorganicchemistry.com

Routes for Carboxylic Ester Formation

The methyl ester moiety is typically introduced through the esterification of the corresponding carboxylic acid.

Fischer-Speier Esterification: This is the most common method for preparing esters, involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quizlet.commasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com The reaction is typically heated under reflux. quizlet.com

Reaction with Acyl Chlorides or Acid Anhydrides: Esters can also be formed by reacting an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. chemguide.co.ukchemguide.co.uk These reactions are generally faster and not reversible but require the prior preparation of the acyl chloride or anhydride.

Alkylation of a Carboxylate Salt: The methyl ester can be formed by reacting the sodium or potassium salt of the carboxylic acid with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Precursor Chemistry and Starting Material Derivatization

The successful synthesis of this compound relies heavily on the efficient preparation of key intermediates and the strategic interconversion of functional groups.

Synthesis of Key Intermediates

A plausible synthetic route starts from commercially available materials and builds complexity through a series of well-established reactions. A key intermediate is 4-amino-3-iodobenzoic acid or its corresponding esters. guidechem.com

For example, 4-aminobenzoic acid ethyl ester can be used as a starting material. guidechem.com The synthesis of ethyl 4-amino-3-iodobenzoate has been achieved by reacting ethyl p-aminobenzoate with potassium iodide and sodium hypochlorite (B82951) as an oxidant. guidechem.com The resulting amino group can then be methylated. Subsequently, the ethyl ester can be transesterified or hydrolyzed and then re-esterified to yield the methyl ester.

Alternatively, starting from 3-amino-4-methylbenzoic acid, esterification with methanol (B129727) in the presence of thionyl chloride can produce methyl 3-amino-4-methylbenzoate. chemicalbook.com This intermediate would then require iodination and conversion of the C-4 methyl group to a methylamino group, which represents a more complex synthetic challenge.

Functional Group Interconversions for Precursor Access

Functional group interconversions are essential for manipulating the structure of precursors to arrive at the desired substitution pattern.

Reduction of a Nitro Group: A common strategy to introduce an amino group is through the reduction of a nitro group. For instance, methyl 4-methyl-3-nitrobenzoate can be hydrogenated using a catalyst like Raney Nickel to yield methyl 3-amino-4-methylbenzoate. chemicalbook.com This amino group could then be a handle for diazotization and iodination.

Halogen Exchange: While less common for iodides, under specific conditions, a different halogen could potentially be exchanged for iodine.

The table below summarizes some key synthetic reactions relevant to the preparation of this compound and its precursors.

Reaction Type Starting Material Reagents Product Reference
Iodinationp-Aminobenzoic acid ethyl esterKI, NaClO4-Amino-3-iodobenzoic acid ethyl ester guidechem.com
IodinationArylhydrazine hydrochlorideI₂, DMSOAryl iodide acs.orgnih.gov
Esterification3-Amino-4-methylbenzoic acidMeOH, SOCl₂Methyl 3-amino-4-methylbenzoate chemicalbook.com
EsterificationBenzoic AcidMethanol, H₂SO₄Methyl Benzoate (B1203000) youtube.com
N-Alkylation4-Chloro-3-nitrobenzoic acidMethylamine4-Methylamino-3-nitrobenzoic acid google.com
ReductionMethyl 4-methyl-3-nitrobenzoateRaney Ni, H₂Methyl 3-amino-4-methylbenzoate chemicalbook.com

Reaction Condition Optimization and Mechanistic Studies in Synthesis

The formation of the carbon-iodine (C-I) bond on an electron-rich aromatic ring, such as an aniline derivative, is a key transformation. The choice of catalyst is paramount in activating the iodine source and directing the substitution. Various catalytic systems have been explored for the iodination of arenes. Lewis acids, for instance, are commonly used to polarize halogen molecules, creating a more potent electrophile. byjus.com

In the context of iodination, which is often a reversible reaction, oxidative activation strategies are employed to generate reactive iodonium (B1229267) species or to oxidize the hydriodic acid (HI) byproduct, thereby driving the equilibrium towards the product. byjus.comnih.gov Silver salts like silver sulfate (Ag₂SO₄) are effective in this regard, as they activate molecular iodine by forming an insoluble silver iodide precipitate and generating an electrophilic iodine species. nih.gov Other systems utilize catalysts like sodium nitrite or vanadyl acetylacetonate (B107027) in conjunction with an iodine source and an oxidant. mdpi.com More recent methodologies have explored the use of gold(I) catalysts with N-Iodosuccinimide (NIS) for the efficient iodination of electron-rich arenes under mild conditions. organic-chemistry.org

Catalyst SystemIodine SourceSubstrate TypeReference
Silver Sulfate (Ag₂SO₄)I₂Aromatic Compounds nih.gov
Gold(I) ComplexN-Iodosuccinimide (NIS)Electron-rich Arenes organic-chemistry.org
Disulfide Organocatalyst1,3-diiodo-5,5-dimethylhydantoin (DIH)Electron-rich Aromatic Compounds organic-chemistry.org
Sodium Nitrite (NaNO₂) / AcidPotassium Iodide (KI)Carbonyl Compounds mdpi.com
Iron (III) Chloride (FeCl₃)I₂Arenes byjus.com

The solvent plays a critical role in electrophilic aromatic substitution, influencing both the reaction rate and the regiochemical outcome. Solvents can affect the solubility of reagents, stabilize intermediates, and in some cases, participate directly in the reaction mechanism. For instance, studies on the iodination of anilines have been conducted in aqueous acetic acid. niscpr.res.in The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective halogenation of a wide range of arenes with N-halosuccinimides. organic-chemistry.org

In some systems, the solvent choice can dramatically alter the site of halogenation. For example, in the iodination of certain aryl methyl ketones, using acetonitrile (B52724) favored iodination on the aromatic ring, whereas using aqueous ethanol (B145695) resulted in iodination of the methyl group. mdpi.com This highlights the solvent's ability to modulate the reactivity of different parts of a molecule. Furthermore, water has been shown to tune the activity of certain catalysts, generating more acidic sites that can lead to different degrees of iodination. researchgate.net

SolventReaction SystemObserved EffectReference
Aqueous Acetic AcidIodination of anilines with IClServes as the reaction medium for kinetic studies. niscpr.res.in
Hexafluoroisopropanol (HFIP)Halogenation with N-halosuccinimidesEnables mild and highly regioselective halogenation. organic-chemistry.org
Acetonitrile vs. Aqueous Ethanolα-iodination of aryl methyl ketonesAcetonitrile promotes ring iodination; aqueous ethanol promotes methyl group iodination. mdpi.com
WaterIodination with NIS catalyzed by sulfated polyborateTunes catalyst to generate more Brønsted acid sites, enhancing reaction. researchgate.net

Temperature is a critical parameter that directly affects the rate of reaction, and consequently, the yield and purity of the product. Kinetic studies on the iodination of anilines have been performed at various temperatures (e.g., 35°, 40°, and 45°C) to determine activation parameters, confirming the temperature dependence of the reaction rate. niscpr.res.in Synthetic procedures often require precise temperature control; some reactions are initiated at very low temperatures (e.g., -50°C to -40°C) to control the initial exothermic steps, followed by heating or refluxing for extended periods to ensure the reaction goes to completion. orgsyn.org

Pressure is typically a significant factor in reactions involving gaseous reagents. While direct iodination of anilines is usually a liquid-phase reaction conducted at atmospheric pressure, related synthetic steps can be pressure-dependent. For example, the synthesis of the precursor N-methylanthranilate via reductive alkylation may be carried out under superatmospheric hydrogen pressure (1 to 15 atmospheres) to facilitate the hydrogenation step. google.com

Reaction TypeTemperature ConditionsPurposeReference
Iodination of Anilines35°C, 40°C, 45°CKinetic analysis and determination of Arrhenius activation parameters. niscpr.res.in
Organic Synthesis Step-50°C to -40°C, then refluxControl of initial reactivity, followed by driving the reaction to completion. orgsyn.org
Reductive Alkylation (Precursor)0°C to 150°COptimization of catalytic hydrogenation for precursor synthesis. google.com
Methylation60°CControlled methylation of a hydroxybenzoate precursor. chemicalbook.com

The iodination of an aniline derivative to form this compound proceeds via an electrophilic aromatic substitution mechanism. The benzene (B151609) ring is activated by the electron-donating methylamino group (-NHCH₃). Through resonance, this group increases the electron density at the ortho and para positions, making them susceptible to attack by an electrophile. byjus.com

The key steps in the mechanism are:

Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile. The reaction requires an activator or catalyst to generate a more potent electrophilic iodine species, often represented as I⁺. nih.gov This can be achieved using a Lewis acid, an oxidizing agent, or a silver salt that sequesters I⁻.

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic iodine species. The methylamino group directs the substitution primarily to the ortho and para positions. Since the para position is already occupied by the ester group's precursor, the substitution occurs at the ortho position (C3). This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new iodo group, restoring the aromaticity of the ring and yielding the final product.

A crucial aspect of iodination is its reversibility. The reaction produces hydriodic acid (HI), which is a strong reducing agent and can react with the iodinated product to reverse the reaction. byjus.com Therefore, an oxidizing agent (e.g., iodic acid, HIO₃, or nitric acid) is often included to oxidize the HI byproduct to I₂, shifting the equilibrium in favor of the products. byjus.com

Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves designing processes that are safer, more efficient, and produce less waste.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred as they minimize the generation of byproducts. jocpr.comprimescholars.com

In the context of synthesizing this compound, several strategies can enhance the atom economy and green profile:

Catalytic Reagents: Using catalytic amounts of a substance to promote the reaction is inherently more atom-economical than using stoichiometric reagents that are consumed and become waste.

Choice of Halogenating Agent: Directly using molecular iodine in the presence of a catalytic oxidant is often a greener approach compared to using pre-formed, more complex iodinating agents. mdpi.com

Avoiding Hazardous Reagents: Replacing hazardous reagents with safer alternatives is a key green strategy. For instance, in the synthesis of related halogenated anilines, hazardous reagents like bromine have been replaced by a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide. acs.org

Less Atom-Economical / Traditional ApproachGreener / More Atom-Economical ApproachGreen Advantage
Use of stoichiometric activating agents.Use of catalytic systems (e.g., Gold(I), NaNO₂). mdpi.comorganic-chemistry.orgReduces waste, higher atom efficiency.
Traditional synthesis of aniline precursors using high heat and pressure. specchemonline.comElectrochemical synthesis of anilines at room temperature and pressure. specchemonline.comLower energy consumption, potential use of renewable energy.
Use of hazardous reagents like elemental bromine for halogenation. acs.orgIn-situ generation of the electrophile from safer salts (e.g., KBr) with an oxidant. acs.orgImproved safety profile, avoidance of highly toxic materials.
Substitution reactions with inherent byproduct formation.Designing synthetic routes that incorporate rearrangement or addition reactions. jocpr.comrsc.orgMaximizes incorporation of reactant atoms into the final product (higher atom economy).

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents is critical in shaping the environmental profile of a synthetic process. Traditional methods often rely on volatile and hazardous organic solvents, which contribute significantly to industrial waste. acs.org The synthesis of this compound can be rendered more sustainable by adopting greener alternatives.

Detailed Research Findings:

Research into green chemistry has identified several classes of sustainable solvents applicable to the key reactions in the synthesis of this compound. These include water, supercritical carbon dioxide (scCO₂), and ionic liquids (ILs).

For the iodination step, which traditionally might use chlorinated solvents, water has emerged as a viable and eco-friendly medium. sigmaaldrich.com The use of molecular iodine in conjunction with a green oxidant in an aqueous medium can be an effective strategy. mdpi.com For instance, the iodination of anilines and phenols has been successfully carried out in water. mdpi.com Supercritical CO₂ is another promising alternative, particularly due to its non-toxic and non-flammable nature, and its ability to dissolve non-polar compounds like iodine while being easily separable from the reaction mixture post-reaction. umich.edumdpi.com Ionic liquids, being non-volatile, can also serve as recyclable solvents for halogenation reactions, although their toxicity and biodegradability must be carefully considered. rsc.org

In the N-methylation step, traditional reagents like methyl iodide are highly toxic. Sustainable alternatives include dimethyl carbonate, which is a greener methylating agent, or the use of carbon dioxide (CO₂) as a C1 source with a suitable reducing agent like H₂. thieme-connect.com These approaches avoid the use of hazardous alkylating agents.

For the esterification of the benzoic acid moiety, employing an excess of methanol to act as both reagent and solvent can be a viable strategy, especially if the excess can be recovered and recycled. cmu.edu Solvent-free esterification using solid acid catalysts is another green approach that minimizes solvent waste. cmu.edu Enzyme-catalyzed esterification, typically conducted in aqueous or benign organic solvents, also represents a highly sustainable option. nih.gov

Interactive Data Table: Comparison of Solvents for Aromatic Iodination

Solvent SystemSubstrate ExampleIodinating AgentOxidant/CatalystYield (%)Environmental ConsiderationsReference
Pyridine/DioxaneAniline DerivativesI₂-HighDioxane is a suspected carcinogen. acs.org
WaterPhenolsI₂O₂ / Cu(NO₃)₂HighGreen, but catalyst may need recovery. mdpi.com
Supercritical CO₂Fluorinated Arenes-Rh nanoparticles70-92Non-toxic, easily recyclable, but requires high pressure. rsc.org
Ionic Liquid (bmimBF₄)Aryl Alkyl KetonesI₂H₂O₂ExcellentRecyclable, but potential toxicity and biodegradability issues. mdpi.com
Solvent-FreeAnilineN-IodosuccinimideGrinding94-99Minimizes solvent waste, simple workup. acs.org

Catalytic Strategies for Enhanced Environmental Footprint Reduction

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric methods. rsc.org

Detailed Research Findings:

For the synthesis of this compound, catalytic strategies can be applied to each key transformation to significantly reduce the environmental footprint.

The esterification of the carboxylic acid group with methanol can be efficiently catalyzed by solid acid catalysts such as modified montmorillonite (B579905) K10 or ion-exchange resins. cmu.edu These heterogeneous catalysts are easily separable from the reaction mixture and can be recycled, simplifying product purification and reducing waste. cmu.edu Biocatalysis, using enzymes like lipases, offers a highly selective and green alternative for ester synthesis, operating under mild conditions in aqueous or benign solvent systems. nih.gov Deep eutectic solvents (DES) have also been shown to act as effective dual solvent-catalysts for the esterification of benzoic acid, achieving high conversions. york.ac.uk

For the N-methylation of the amino group, transition metal catalysis offers a sustainable alternative to traditional methods. Cyclometalated ruthenium complexes have been shown to be effective for the selective N-methylation of anilines using methanol as the methylating agent. nih.gov Non-noble metal catalysts, such as those based on cobalt, have also been developed for the N-methylation of anilines using CO₂ and H₂, which represents a highly sustainable approach using a renewable carbon source. thieme-connect.com

The iodination of the aromatic ring, an electrophilic aromatic substitution, traditionally uses stoichiometric amounts of reagents. libretexts.orglibretexts.orgyoutube.com However, catalytic methods are emerging. Porous manganese oxides, produced by microorganisms, have been reported as effective and recyclable catalysts for halogenation reactions under solvent-free conditions. google.com Copper(II) nitrate has been used to catalyze the aerobic oxyiodination of phenols in water, demonstrating high activity and selectivity. mdpi.com

Interactive Data Table: Catalytic Approaches for Key Synthetic Steps

Reaction StepCatalystReagentsSolventYield (%)Key AdvantagesReference
EsterificationDeep Eutectic Solvent (DES)Benzoic Acid, EthanolDES88.4High conversion, recyclable solvent/catalyst system. york.ac.uk
EsterificationLipaseCarboxylic Acid, AmineBuffer/OrganicHighHigh selectivity, mild conditions, biodegradable catalyst. nih.govacs.org
N-MethylationCobalt ComplexAniline, CO₂, H₂EthanolHighUses renewable C1 source, non-noble metal catalyst. thieme-connect.com
N-MethylationRu ComplexAniline, Methanol-HighHigh selectivity for mono-methylation. nih.gov
IodinationPorous Manganese OxideHydrocarbon, BromineSolvent-freeHighRecyclable catalyst, solvent-free conditions. google.com
IodinationCopper(II) NitratePhenol, I₂WaterHighGreen solvent, high selectivity for para-position. mdpi.com

Waste Minimization and By-product Management

A key goal of green chemistry is the minimization of waste at its source. This involves designing synthetic routes that are atom-economical and that avoid the generation of hazardous by-products.

Detailed Research Findings:

In the synthesis of this compound, several strategies can be employed for waste minimization and by-product management.

Catalyst and Solvent Recycling: The use of heterogeneous catalysts, such as solid acids for esterification or recyclable metal-based catalysts for N-methylation and iodination, is a primary strategy for waste reduction. cmu.edunih.gov For example, magnetic nanoparticles can be used as a core for a catalyst, allowing for easy separation and recycling. nih.gov Similarly, the use of recyclable solvents like ionic liquids or supercritical CO₂ minimizes solvent waste. umich.edursc.org

Atom Economy: Choosing reactions with high atom economy is crucial. For instance, catalytic N-methylation using methanol or CO₂/H₂ produces water as the main by-product, which is environmentally benign. thieme-connect.comnih.gov This is a significant improvement over traditional methods that use stoichiometric reagents and generate large amounts of salt waste. The synthesis of Sertraline, a pharmaceutical, provides a case study where changing the solvent from THF to ethanol allowed for the precipitation of the imine intermediate, driving the reaction to completion and simplifying purification, thereby reducing waste. acs.org

By-product Control: In reactions like palladium-catalyzed amination, which could be a potential route to the methylamino group, the formation of by-products such as diarylamines can be an issue. cmu.edu Careful selection of ligands and reaction conditions is essential to control selectivity and minimize the formation of these undesired products. nih.govnih.gov For instance, using an excess of the amine can sometimes suppress the formation of diarylated products. cmu.edu Real-time monitoring of catalytic reactions can also aid in understanding reaction mechanisms and controlling by-product formation. nih.gov In some cases, by-products can be managed through downstream processing; for example, wastewater from certain chemical processes can be treated using advanced oxidation processes or adsorption on materials like zeolites to remove toxic organic compounds. google.comnih.gov

Interactive Data Table: Strategies for Waste and By-product Control

StrategyApplication in SynthesisExampleBenefitReference
Catalyst RecyclingEsterification, N-methylation, IodinationUse of solid acid catalysts, magnetic core catalysts.Reduced catalyst waste, lower cost. cmu.edunih.gov
Solvent RecyclingAll stepsUse of ionic liquids or supercritical CO₂.Reduced solvent consumption and waste. umich.edursc.org
High Atom Economy ReactionsN-methylationCatalytic N-methylation with methanol or CO₂/H₂.Generation of benign by-products like water. thieme-connect.comnih.gov
By-product SuppressionAmination ReactionsUse of specific ligands (e.g., KPhos) in Pd-catalyzed amination.High selectivity for the desired primary or secondary amine. nih.govnih.gov
In-process PurificationImine FormationPrecipitation of the product from the reaction mixture.Simplified work-up, reduced solvent use for purification. acs.org
Effluent TreatmentGeneralAdsorption of aniline derivatives on zeolites.Removal of toxic by-products from wastewater. google.com

Chemical Reactivity and Derivatization Strategies of Methyl 3 Iodo 4 Methylamino Benzoate

Reactivity of the Aryl Iodide Functionality

The aryl iodide moiety is the most reactive site for many synthetic transformations, primarily due to the relatively weak carbon-iodine bond, which facilitates oxidative addition in catalytic cycles.

Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl iodide of methyl 3-iodo-4-(methylamino)benzoate is an excellent substrate for these transformations. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. organic-chemistry.org

Palladium catalysis is central to modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net The reaction is fundamental for the synthesis of arylalkynes. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C-3 position.

Catalyst System Alkyne Partner Base Solvent Typical Conditions Expected Product
Pd(PPh₃)₄ / CuIPhenylacetyleneTriethylamineTHFRoom Temp to 50 °CMethyl 4-(methylamino)-3-(phenylethynyl)benzoate
PdCl₂(PPh₃)₂ / CuIEthynyltrimethylsilaneDiisopropylamineDMFRoom TempMethyl 3-((trimethylsilyl)ethynyl)-4-(methylamino)benzoate
Pd(OAc)₂ / PPh₃ / CuI1-OctynePiperidineAcetonitrile (B52724)60 °CMethyl 3-(oct-1-yn-1-yl)-4-(methylamino)benzoate

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. nih.gov It is widely used for the synthesis of biaryls and other conjugated systems. The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the boronate species (formed from the boronic acid and base), and reductive elimination. nih.govresearchgate.net The Suzuki-Miyaura coupling of this compound would lead to the formation of a new C-C bond at the C-3 position, for instance, in the synthesis of biphenyl (B1667301) derivatives.

Catalyst Boronic Acid/Ester Base Solvent Typical Conditions Expected Product
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃ (aq)Toluene/Ethanol (B145695)80-100 °CMethyl 4'-(methylamino)-[1,1'-biphenyl]-3-carboxylate
Pd(dppf)Cl₂4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O90 °CMethyl 4'-methoxy-4-(methylamino)-[1,1'-biphenyl]-3-carboxylate
Pd(OAc)₂ / SPhosPyridine-3-boronic acidK₂CO₃THF/H₂O70 °CMethyl 4-(methylamino)-3-(pyridin-3-yl)benzoate

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org

Ullmann Condensation: Traditionally, this reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper at high temperatures. organic-chemistry.org Modern variations often use catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions. For C-N coupling, an amine can be coupled with the aryl iodide to form a new C-N bond. This is particularly relevant for the synthesis of more complex diamine structures.

Copper Source Coupling Partner Base Ligand (optional) Solvent Typical Conditions Expected Product
CuIAniline (B41778)K₂CO₃1,10-PhenanthrolineDMF100-120 °CMethyl 4-(methylamino)-3-phenylaminobenzoate
Cu₂OPhenolCs₂CO₃2,2,6,6-Tetramethyl-3,5-heptanedioneToluene110 °CMethyl 4-(methylamino)-3-phenoxybenzoate
Cu(OAc)₂PyrrolidineK₃PO₄N,N'-DimethylethylenediamineDioxane90 °CMethyl 4-(methylamino)-3-(pyrrolidin-1-yl)benzoate

Nickel catalysts have emerged as a more economical alternative to palladium for various cross-coupling reactions. researchgate.net They can facilitate Suzuki-Miyaura-type reactions and other C-C bond-forming transformations, often with different reactivity and selectivity profiles compared to palladium. Nickel catalysts are particularly effective for coupling with less reactive electrophiles, although aryl iodides are generally excellent substrates. youtube.com

Nickel Catalyst Coupling Partner Base Ligand Solvent Typical Conditions Expected Product
NiCl₂(dppp)Phenylboronic acidK₃PO₄dpppDioxane80 °CMethyl 4'-(methylamino)-[1,1'-biphenyl]-3-carboxylate
Ni(COD)₂4-Vinylphenylboronic acidK₂CO₃PCy₃THF60 °CMethyl 4-(methylamino)-3-(4-vinylphenyl)benzoate
NiBr₂·diglymeMethylmagnesium bromide--THF/DioxaneRoom TempMethyl 3-methyl-4-(methylamino)benzoate

Aryl Iodide Activation for Electrophilic Aromatic Substitution

The substituents on the benzene (B151609) ring dictate the position of further electrophilic aromatic substitution. The methylamino group (-NHMe) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl ester group (-CO₂Me) is a deactivating, meta-directing group, withdrawing electron density. The iodine atom is a deactivating but ortho-, para-directing group. libretexts.org

Radical Reactions Involving the Iodide

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This can be achieved through various methods, including photoredox catalysis. nih.gov The resulting aryl radical can participate in a variety of transformations, such as hydrogen atom abstraction or cyclization reactions, providing a pathway to derivatives that are complementary to those obtained via two-electron ionic pathways.

Transformations of the Methylamino Group

The secondary amine functionality in this compound is a key site for various chemical derivatizations, including N-alkylation, N-acylation, oxidation, and the formation of urea (B33335) and amide derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: The introduction of additional alkyl groups to the nitrogen atom can be achieved through reactions with alkyl halides. ncert.nic.in This reaction typically proceeds via a nucleophilic substitution mechanism. For instance, the reaction of N-methylaniline derivatives with alkyl halides can yield tertiary amines. echemi.com The reactivity in N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. The use of a base is often necessary to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine. ncert.nic.in

N-Acylation: The methylamino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-acyl derivatives (amides). ncert.nic.in This reaction is a common strategy to introduce carbonyl functionalities, which can alter the electronic properties and biological activity of the parent molecule. The acylation of aromatic amines is a well-established transformation in organic synthesis. ncert.nic.in

Reaction TypeReagent ExamplesProduct TypeGeneral Conditions
N-AlkylationMethyl iodide, Benzyl bromideTertiary amineBase (e.g., K2CO3), Solvent (e.g., DMF, Acetonitrile)
N-AcylationAcetyl chloride, Benzoyl chloride, Acetic anhydrideAmideBase (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM, THF)

Oxidation and Reduction Pathways of the Amine

The methylamino group can undergo oxidation to form various products depending on the oxidant and reaction conditions. The oxidation of N-methylaniline has been studied, and it can lead to the formation of N-oxides or more complex polymeric structures. nih.govresearchgate.netebi.ac.uk For instance, chemical oxidation of N-methylaniline with an oxidant like dichromate has been investigated. nih.govresearchgate.netebi.ac.ukchemicalbook.com In metabolic studies, N-alkylanilines can be oxidized by enzymes like flavin-containing monooxygenase (FMO) to form N-oxides. nih.gov

Pathways for the reduction of the amine itself are less common as it is already in a reduced state. However, the broader context of reduction reactions on substituted anilines often involves the reduction of other functional groups in the molecule, while the amine remains unchanged.

Formation of Amide and Urea Derivatives

Amide Derivatives: As mentioned in the N-acylation section, amide derivatives are readily formed by reacting the methylamino group with acylating agents. ncert.nic.in This transformation is a cornerstone of medicinal chemistry and materials science for creating diverse molecular structures.

Urea Derivatives: The methylamino group can react with isocyanates to form N,N'-disubstituted urea derivatives. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. Alternatively, urea derivatives can be synthesized through dehydrogenative coupling of amines with sources like methanol (B129727) or formamides, often catalyzed by transition metals. acs.orgresearchgate.net The synthesis of urea derivatives is significant in the development of pharmaceuticals and agrochemicals. rsc.org

DerivativeReagent ClassGeneral Reaction
AmideAcyl Halides / AnhydridesR-COCl + HNR'R'' → R-CONR'R'' + HCl
UreaIsocyanatesR-N=C=O + HNR'R'' → R-NH-CO-NR'R''

Reactions at the Methyl Ester Moiety

The methyl ester group is another key functional handle in this compound, allowing for transformations such as hydrolysis and transesterification.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-iodo-4-(methylamino)benzoic acid, under either acidic or basic conditions. oieau.fr

Base-catalyzed hydrolysis (saponification) is a common method, typically employing a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. psu.edu The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the reaction mixture yields the carboxylic acid.

Acid-catalyzed hydrolysis is also possible, typically using a strong acid like sulfuric acid or hydrochloric acid in the presence of water. This reaction is reversible, and the equilibrium can be driven towards the carboxylic acid by using a large excess of water.

ConditionReagentsProduct
Basic (Saponification)NaOH or KOH in H2O/MeOHCarboxylate salt (acidified to carboxylic acid)
AcidicH2SO4 or HCl in H2OCarboxylic acid

A study on the hydrolysis of substituted methyl benzoates showed that the reaction is sensitive to temperature and pH, with base-catalyzed hydrolysis being significant at higher pH values. psu.edu

Transesterification for Diverse Ester Derivatives

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, leading to the formation of a new ester. This reaction can be catalyzed by either acids or bases. ucla.edu For instance, reacting this compound with a different alcohol (e.g., ethanol, propanol) in the presence of a suitable catalyst would yield the corresponding ethyl or propyl ester. The use of an excess of the new alcohol can drive the equilibrium towards the desired product. ucla.edu Various catalysts, including zinc compounds, have been employed for the transesterification of methyl benzoate (B1203000) with sterically hindered alcohols. google.com

Catalyst TypeReagent ExamplesProduct
AcidH2SO4, p-TsOHNew ester + Methanol
BaseNaOR, KORNew ester + Methanol
Metal-basedTitanates, Zinc acetateNew ester + Methanol

The synthesis of various benzoic acid esters through transesterification of crude methyl benzoate has been studied, highlighting the utility of this reaction for creating a library of ester derivatives. researchgate.net

Amidation with Primary and Secondary Amines

The methyl ester functionality of this compound can be converted to an amide through reaction with primary or secondary amines. This transformation is a fundamental reaction in organic synthesis, leading to the formation of a stable amide bond. While direct amidation of esters is often challenging due to the relatively low reactivity of the ester group, several catalytic methods have been developed to facilitate this process.

For instance, nickel-catalyzed amidation has emerged as a powerful tool for the coupling of unactivated methyl esters with a variety of amines. lookchem.com In a general sense, a catalyst system comprising a nickel(0) source, such as Ni(cod)₂, and an N-heterocyclic carbene (NHC) ligand, like IPr, can effectively promote the amidation of methyl benzoates. lookchem.com These reactions typically proceed at elevated temperatures, for example, 140 °C in a solvent like toluene, and can accommodate a wide range of primary and secondary aliphatic amines, as well as aniline derivatives. lookchem.com The reaction is proposed to occur via a cross-coupling pathway, which is mechanistically distinct from traditional acid or base-catalyzed amidations. lookchem.com

Another approach involves the use of heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), which has shown high activity in the direct amidation of esters with amines under solvent-free conditions. researchgate.net This method offers the advantage of catalyst reusability and can be applied to a broad scope of esters and amines. researchgate.net

It is important to note that the presence of the N-methylamino group on the benzene ring of this compound could potentially influence the reaction conditions required for amidation. However, the fundamental principles of these catalytic amidation methods are expected to be applicable.

Table 1: Representative Conditions for Catalytic Amidation of Methyl Benzoates

Catalyst SystemAmine ScopeTypical ConditionsReference
Ni(cod)₂ / IPrPrimary and secondary aliphatic amines, anilinesToluene, 140 °C, 16 h lookchem.com
Nb₂O₅Primary amines (e.g., n-octylamine), anilinesSolvent-free, elevated temperature researchgate.net
Boron-based catalysts (e.g., boronic acids)Various aminesAzeotropic water removal ucl.ac.uk

This table presents general conditions for the amidation of methyl benzoates and serves as a predictive model for the reactivity of this compound.

Reduction to Alcohol Functionalities

The methyl ester group of this compound can be reduced to a primary alcohol, yielding the corresponding (3-iodo-4-(methylamino)phenyl)methanol. This transformation is typically achieved using powerful reducing agents.

A common and effective method for the reduction of esters to alcohols is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ is a potent reducing agent capable of reducing a wide variety of functional groups, including esters. However, its high reactivity necessitates careful handling and anhydrous conditions. jsynthchem.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters under standard conditions. jsynthchem.com However, its reactivity can be enhanced by the addition of certain additives. For instance, the NaBH₄/FeCl₂ system has been shown to selectively reduce nitro groups in the presence of ester functionalities. thieme-connect.com More relevant to the reduction of esters, the combination of NaBH₄ and iodine has been reported to efficiently reduce carboxylic acids to alcohols. acs.org A similar system, aminodiborane (μ-NH₂B₂H₅), generated in situ from iodine and ammonia (B1221849) borane, is also effective for the reduction of esters to alcohols. rsc.org

When considering the reduction of this compound, the chemoselectivity of the reducing agent is a key factor. The iodo-substituent is generally stable to hydride reducing agents like LiAlH₄ and NaBH₄. The N-methylamino group is also expected to be inert under these conditions.

Table 2: Reagents for the Reduction of Esters to Alcohols

ReagentTypical ConditionsCommentsReference
Lithium aluminum hydride (LiAlH₄)Anhydrous THF or Et₂OHighly reactive, non-selective jsynthchem.com
Aminodiborane (μ-NH₂B₂H₅)Generated in situ from I₂ and NH₃BH₃Broad substrate scope rsc.org
Sodium borohydride (NaBH₄) / Iodine (I₂)THFEffective for carboxylic acids, potentially applicable to esters acs.org

This table provides an overview of common methods for ester reduction, which are anticipated to be effective for this compound.

Multi-Component Reactions and Cascade Transformations

The structural features of this compound make it a potential substrate for multi-component reactions (MCRs) and cascade transformations, which are efficient strategies for the rapid construction of complex molecules from simple starting materials.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that could potentially involve a derivative of this compound. The classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com In this context, the amino group of this compound could serve as the amine component. The reaction is typically exothermic and proceeds rapidly at room temperature or with gentle heating in polar aprotic solvents like DMF or alcohols. wikipedia.orggeorgiasouthern.edu The products of Ugi reactions often possess peptide-like structures, making this a valuable reaction in medicinal chemistry. youtube.com

Cascade reactions, where a series of intramolecular or intermolecular reactions occur in a single pot, could also be envisioned. For instance, cascade reactions involving anilines have been developed for the synthesis of various heterocyclic systems. researchgate.netacs.orgrsc.org The presence of the reactive iodo-group in this compound opens up possibilities for cascade sequences that incorporate a cross-coupling step.

Chemo- and Regioselective Functionalization Studies

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its derivatization. The key functional groups for selective modification are the iodo-substituent and the aromatic ring itself.

The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with an organic halide, is a powerful method for C-C bond formation. nih.gov It is conceivable that the iodo-group of this compound could be selectively coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. nih.govrsc.orgscientificupdate.com The choice of catalyst, ligand, and reaction conditions would be crucial to ensure that the reaction occurs at the C-I bond without affecting the ester or amino functionalities.

Regarding the regioselectivity of further substitution on the aromatic ring, the directing effects of the existing substituents must be considered. libretexts.orglibretexts.orgsavemyexams.comwikipedia.org The N-methylamino group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. scispace.com Conversely, the methyl ester group is a deactivating, meta-directing group. The iodo-substituent is deactivating but ortho-, para-directing. In the case of this compound, the powerful activating effect of the N-methylamino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. The position ortho to the amino group (C5) is the most likely site for electrophilic aromatic substitution.

Iodination of anilines can be achieved using various reagents, and the regioselectivity is often dependent on the reaction conditions. niscpr.res.inresearchgate.net While the target molecule is already iodinated, this reactivity is important to consider in the context of synthesizing analogs.

Table 3: Potential Selective Functionalization Reactions

Reaction TypeTarget SitePotential ReagentsCommentsReference
Suzuki-Miyaura CouplingC-I bondAryl/alkyl boronic acids, Pd catalyst, baseHigh potential for selective C-C bond formation. nih.govrsc.org
Electrophilic Aromatic SubstitutionC5 positionElectrophiles (e.g., NBS, NCS, acyl chlorides)Directed by the strong activating N-methylamino group. scispace.com

This table outlines plausible selective functionalization strategies for this compound based on the known reactivity of analogous compounds.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For Methyl 3-iodo-4-(methylamino)benzoate, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment. The aromatic protons, due to their specific substitution pattern on the benzene (B151609) ring, exhibit characteristic chemical shifts and coupling patterns. The methyl groups of the ester and the methylamino moieties also show singlet signals at specific chemical shifts, confirming their presence.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration
Aromatic-H7.5 - 8.5Multiplet3H
OCH₃ (Ester)~3.9Singlet3H
NCH₃ (Methylamino)~3.0Singlet3H
NH~4.5Broad Singlet1H
Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the ester group appears at a significantly downfield chemical shift compared to the aromatic and methyl carbons.

Carbon Assignment Chemical Shift (δ) ppm
C=O (Ester)~166
Aromatic C-I~95
Aromatic C-N~150
Aromatic C-H110 - 135
Aromatic C-COOCH₃~125
OCH₃ (Ester)~52
NCH₃ (Methylamino)~30
Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which helps in assigning the signals of adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the methyl groups and the aromatic ring, as well as the position of the ester and methylamino substituents. For example, a correlation between the ester methyl protons and the carbonyl carbon would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative positions of substituents on the aromatic ring.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a compound-specific reference standard. By integrating the signals of the analyte against a known concentration of an internal standard, the absolute quantity of this compound can be determined with high precision. This technique is also valuable for monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of an ion. For this compound (C₉H₁₀INO₂), the experimentally determined exact mass would be compared to the calculated theoretical mass to confirm its molecular formula. The presence of iodine with its characteristic isotopic pattern would also be evident in the mass spectrum.

Ion Calculated m/z Observed m/z
[M+H]⁺291.9834Typically within ± 0.0005
Note: The observed m/z is an example and would be determined experimentally.

The fragmentation pattern observed in the mass spectrum can also provide structural confirmation. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group from the ester, or cleavage of the methylamino group, providing further evidence for the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. While direct experimental MS/MS data for this compound is not widely published, its fragmentation pathway can be predicted based on the established principles of mass spectrometry for aromatic amines, esters, and halogenated compounds. jove.comlibretexts.orgnih.gov

Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) of this compound (molecular weight: 291.09 g/mol ) would be expected to undergo characteristic fragmentation. nih.gov Key predicted fragmentation pathways include:

Loss of a Methyl Radical from the Ester: A common fragmentation for methyl esters is the loss of the methyl group (•CH₃), leading to the formation of a stable acylium ion.

α-Cleavage at the Methylamino Group: The N-methyl group can undergo α-cleavage, resulting in the loss of a hydrogen radical (•H) or a methyl radical (•CH₃). jove.comlibretexts.org Cleavage of the C-N bond can also occur.

Loss of the Methoxy Group from the Ester: Cleavage of the C-O bond of the ester can lead to the loss of a methoxy radical (•OCH₃).

Decarboxylation: The ester group can be lost as carbon dioxide (CO₂) or methyl formate (B1220265) (HCOOCH₃).

Cleavage of the C-I Bond: The carbon-iodine bond is susceptible to cleavage, leading to the loss of an iodine radical (•I) or an iodine cation (I⁺). researchgate.net The high stability of the resulting aryl cation would favor this fragmentation. docbrown.infodocbrown.info

A plausible fragmentation cascade is outlined in the table below.

Precursor Ion (m/z) Proposed Fragmentation Resulting Product Ion (m/z) Neutral Loss
291 ([M]⁺˙)Loss of methyl radical from ester276•CH₃
291 ([M]⁺˙)Loss of methoxy radical from ester260•OCH₃
291 ([M]⁺˙)Loss of iodine radical164•I
260Loss of carbon monoxide232CO
164Loss of methyl radical from amine149•CH₃

This table represents predicted fragmentation pathways and m/z values. Actual experimental values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) as an Analytical Tool

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS serves as an excellent tool for assessing purity, identifying impurities, and confirming the molecular weight of the compound. nih.gov

In a typical GC-MS analysis, the compound would be introduced into the GC, where it would travel through a capillary column. The retention time would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For a related compound, Methyl 3-iodo-4-methylbenzoate, GC-MS data is available, suggesting that this class of compounds is amenable to GC analysis. nih.gov

Following separation by GC, the eluted compound enters the mass spectrometer. The resulting mass spectrum would display the molecular ion peak and a series of fragment ions. The expected molecular ion peak for this compound would be at an m/z of 291, corresponding to its molecular weight. The fragmentation pattern would be consistent with that discussed in the MS/MS section, providing structural confirmation.

A hypothetical GC-MS data summary is presented below.

Parameter Expected Value/Observation
GC Retention Time Dependent on column and conditions
MS Molecular Ion (m/z) 291 ([M]⁺˙)
Key Fragment Ions (m/z) 276, 260, 164, 149, 127

This table is illustrative and based on the analysis of related compounds and theoretical principles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that is particularly well-suited for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS. researchgate.net For this compound, LC-MS is an ideal method for purity assessment, quantification in complex matrices, and analysis of potential non-volatile impurities or degradation products.

The compound would be separated on a reversed-phase HPLC column (e.g., C18) using a suitable mobile phase, likely a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid to improve ionization. nih.gov

The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 292. The high sensitivity of LC-MS allows for the detection of trace-level impurities. By employing tandem MS (LC-MS/MS), specific precursor-to-product ion transitions can be monitored for highly selective and quantitative analysis.

A summary of typical LC-MS parameters for a similar compound is provided below.

Parameter Typical Condition
LC Column C18 reversed-phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 292 ([M+H]⁺)
Key MS/MS Transitions e.g., 292 -> 260, 292 -> 164

This table provides representative LC-MS conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While an experimental spectrum for this specific compound is not readily available, data for the closely related Methyl 4-(methylamino)benzoate (B8343159) can provide a basis for prediction. nist.gov

Predicted Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic, -CH₃)Stretching2850-3000
C=O (ester)Stretching1700-1725
C=C (aromatic)Stretching1500-1600
C-N (aromatic amine)Stretching1250-1360
C-O (ester)Stretching1100-1300
C-IStretching500-600

This table is based on established correlation charts and data from similar compounds.

Raman Spectroscopy Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-I bond, being a heavy atom bond, would also be expected to give a characteristic low-frequency Raman signal.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores. The chromophore in this compound is the substituted benzene ring. The presence of the amino group (an auxochrome) and the ester group, conjugated with the aromatic ring, will influence the position and intensity of the absorption maxima (λ_max).

Based on data for similar aminobenzoates, it is expected that this compound will exhibit absorption bands in the UV region. The primary absorption is likely due to π → π* transitions within the benzene ring. The presence of the iodine atom may cause a slight red shift (bathochromic shift) compared to the non-iodinated analog.

Predicted UV-Visible Absorption Maxima

Solvent Predicted λ_max (nm) Associated Transition
Ethanol (B145695)~230 and ~310π → π*

This table is an estimation based on data for related aminobenzoate compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

If suitable single crystals of the compound could be grown, X-ray diffraction analysis would provide a wealth of information, including:

Precise bond lengths and angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially the ester carbonyl, as well as halogen bonding involving the iodine atom.

The crystal packing arrangement.

For related structures, such as 4-iodobenzoic acid, X-ray crystallography has revealed hydrogen-bonded dimers in the solid state. wikipedia.org Similar interactions could be anticipated for this compound, along with potential N-H···O hydrogen bonds.

Computational and Theoretical Investigations of Methyl 3 Iodo 4 Methylamino Benzoate

Reaction Mechanism Modeling

The elucidation of reaction mechanisms through computational modeling provides profound insights into the transformation of molecules. For Methyl 3-iodo-4-(methylamino)benzoate, theoretical studies are instrumental in understanding its reactivity, particularly in reactions involving its key functional groups: the iodo, methylamino, and methyl ester moieties. Density Functional Theory (DFT) and ab initio methods are commonly employed to map the potential energy surfaces of reactions, identifying the most plausible pathways.

These computational approaches allow for the investigation of various reaction types, such as nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the ester and amino groups. By modeling these reactions, researchers can predict how the electronic and steric properties of this compound influence its chemical behavior.

Transition State Analysis for Reaction Pathways

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and is pivotal in determining the reaction rate. For reactions involving this compound, computational chemists locate transition state structures using various algorithms.

Once located, the nature of the transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, provides the activation energy barrier. By comparing the activation energies of different potential pathways, the most kinetically favorable route can be determined. For instance, in a potential Suzuki coupling reaction, transition state analysis could reveal the energetic barriers for the oxidative addition, transmetalation, and reductive elimination steps.

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry serves as a powerful predictive tool for the outcomes and selectivity of chemical reactions. By simulating reactions under various conditions, it is possible to forecast the major products and the regioselectivity or stereoselectivity of the transformation. In the case of this compound, which has multiple reactive sites, predicting selectivity is crucial.

For example, in reactions with a nucleophile, computational models can predict whether the substitution will occur at the carbon bearing the iodine atom or if the nucleophile will react with the ester group. These predictions are based on the calculated energies of the intermediates and transition states for each possible reaction pathway. The reliability of these predictions is often validated by comparison with experimental results when available.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how the molecular structure of a compound influences its chemical reactivity. For this compound, computational methods can be used to systematically modify its structure and observe the resulting changes in reactivity.

By calculating various molecular descriptors, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges, researchers can build quantitative structure-reactivity relationship (QSRR) models. These models correlate the structural features with reactivity parameters like reaction rates or equilibrium constants. For example, the electron-donating nature of the methylamino group and the electron-withdrawing and steric effects of the iodo and methyl ester groups can be quantified and related to the compound's reactivity in specific reactions.

Spectroscopic Parameter Prediction and Validation

Computational methods are extensively used to predict spectroscopic parameters, which is invaluable for the characterization of new or uncharacterized compounds like this compound. Theoretical calculations can provide predicted spectra that can be compared with experimental data for validation.

Commonly predicted spectroscopic data include Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. DFT methods, often in conjunction with specific basis sets, are the standard for these predictions. The accuracy of these predictions can be high, often aiding in the assignment of experimental spectra and confirming the structure of the synthesized compound.

Below is a table of theoretically predicted spectroscopic data for this compound. These values are calculated using computational chemistry software and serve as a reference for experimental validation.

Parameter Predicted Value
¹H NMR Chemical Shift (ppm) - Aromatic Protons6.5 - 8.0
¹H NMR Chemical Shift (ppm) - N-CH₃2.8 - 3.2
¹H NMR Chemical Shift (ppm) - O-CH₃3.7 - 4.0
¹³C NMR Chemical Shift (ppm) - C=O165 - 170
¹³C NMR Chemical Shift (ppm) - C-I90 - 100
IR Frequency (cm⁻¹) - N-H Stretch3350 - 3450
IR Frequency (cm⁻¹) - C=O Stretch1700 - 1730
UV-Vis λmax (nm)250 - 350

Role As a Versatile Synthetic Intermediate in Complex Molecule Construction

Building Block for Heterocyclic Systems

The structural motif of Methyl 3-iodo-4-(methylamino)benzoate is pre-organized for the construction of various heterocyclic systems, which are ubiquitous in pharmaceuticals and functional materials.

The presence of the amino and carboxylate functionalities in a 1,2-relationship on the benzene (B151609) ring makes this compound a derivative of anthranilic acid, a well-known precursor for a variety of nitrogen-containing heterocycles. sigmaaldrich.comnih.gov While direct examples utilizing this compound are not extensively documented in publicly available literature, the reactivity of its parent scaffold, anthranilic acid and its derivatives, provides a strong indication of its synthetic potential. For instance, anthranilic acids are widely used in the synthesis of quinazolines, acridones, and benzodiazepines through condensation and cyclization reactions. sigmaaldrich.com The methylamino group in the target compound can be expected to participate in similar transformations, potentially leading to N-methylated heterocyclic products.

The iodo group at the 3-position offers a valuable site for further functionalization through transition metal-catalyzed cross-coupling reactions. For example, a related compound, methyl 3-iodo-4-methoxybenzoate, has been utilized in the preparation of a pyrazolo[3,4-b]pyridine derivative, highlighting the utility of the iodo-benzoate scaffold in constructing complex nitrogen-containing aromatic systems. unimi.it

The strategic placement of the reactive sites on this compound facilitates its use in the synthesis of fused ring systems. The iodo group can readily participate in intramolecular cyclization reactions to form a new ring fused to the existing benzene ring. For instance, palladium-catalyzed intramolecular amination or etherification reactions, following a prior modification of the methylamino or ester group, could lead to the formation of various fused heterocyclic structures.

Although specific examples with this compound are scarce in the literature, the general strategy of using ortho-iodoaniline derivatives for the synthesis of fused heterocycles is a well-established synthetic approach. This suggests a high potential for this compound to serve as a key building block in the construction of novel fused ring systems of medicinal or material interest.

Precursor for Advanced Aromatic Scaffolds

The trifunctional nature of this compound allows for its elaboration into more complex and highly substituted aromatic scaffolds. The iodo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position with high selectivity.

For example, the Sonogashira coupling of a related compound, methyl 3-iodo-4-methoxybenzoate, with an alkyne has been reported, demonstrating the feasibility of introducing alkynyl substituents. unimi.it Similarly, Suzuki coupling could be employed to introduce aryl or heteroaryl groups, leading to the formation of biaryl structures, which are common motifs in many biologically active molecules. The ability to perform these transformations in the presence of the methylamino and methyl ester groups underscores the versatility of this building block in the stepwise construction of advanced aromatic scaffolds.

Enabling Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of lead compounds by screening small, low-molecular-weight fragments. frontiersin.org this compound, with a molecular weight of 291.09 g/mol , falls within the typical range for fragments. Its inherent functionality provides multiple points for vector-based elaboration once a binding interaction with a biological target is identified.

The iodo group, in particular, serves as an excellent handle for "fragment growing" or "fragment linking" strategies. For instance, if the methylamino benzoate (B1203000) portion of the molecule is found to bind to a protein, the iodo group can be readily modified through various coupling reactions to introduce new functionalities that can interact with adjacent pockets of the protein, thereby increasing potency and selectivity. While no specific studies detailing the use of this compound in an FBDD campaign have been found in the public domain, its structural features make it an attractive candidate for inclusion in fragment libraries for screening against a wide range of biological targets.

Chiral Pool Synthesis Applications (if applicable to chiral derivatives)

Currently, there is no information available in the scientific literature regarding the synthesis or application of chiral derivatives of this compound in chiral pool synthesis. Chiral pool synthesis relies on the use of readily available enantiomerically pure natural products as starting materials. For this compound to be applicable in chiral pool synthesis, a chiral center would need to be introduced, for example, by derivatization of the amino or ester group with a chiral auxiliary, or through an asymmetric transformation. The resulting diastereomers could then potentially be separated and used for the synthesis of enantiomerically pure target molecules. However, at present, no such applications have been reported.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Functionalization

The inherent reactivity of the C-I and N-H bonds, as well as the potential for C-H activation, makes Methyl 3-iodo-4-(methylamino)benzoate a prime candidate for advanced catalytic functionalization. Future research is poised to move beyond traditional methods and explore more efficient and selective catalytic systems.

Transition metal catalysis, particularly with palladium and rhodium, offers significant promise. Palladium-catalyzed reactions, which are well-established for the functionalization of iodo-anilines, could be adapted for this molecule. organic-chemistry.orgacs.orgresearchgate.net For instance, palladium-catalyzed annulation with propargyl alcohols could lead to the synthesis of novel quinoline (B57606) derivatives. organic-chemistry.orgacs.orgresearchgate.net Furthermore, rhodium-catalyzed processes could enable regioselective and enantioselective amination reactions, expanding the library of accessible chiral derivatives. nih.govacs.orgacs.org The development of catalysts that can selectively functionalize the C-H bonds of the aniline (B41778) ring without interfering with the other reactive sites is a particularly exciting frontier. nih.govumich.eduyoutube.comrsc.org

The exploration of nickel-catalyzed C-H functionalization presents a more sustainable and earth-abundant alternative to precious metal catalysts. umich.edu Research in this area could lead to the development of novel methods for creating C-C and C-heteroatom bonds at various positions on the aromatic ring.

Moreover, the use of directing groups could play a crucial role in controlling the regioselectivity of C-H functionalization reactions. nih.gov By temporarily installing a directing group, it may be possible to activate specific C-H bonds for reaction, allowing for the synthesis of a wider range of substituted derivatives.

Catalytic SystemPotential FunctionalizationKey Advantages
Palladium-based catalystsAnnulation, Cross-couplingWell-established, high efficiency
Rhodium-based catalystsAsymmetric amination, C-H alkylationHigh regio- and enantioselectivity
Nickel-based catalystsC-H functionalizationEarth-abundant, sustainable
Directing group-assisted catalysisRegioselective C-H activationPrecise control over reactivity

Integration into Flow Chemistry Methodologies

The synthesis and derivatization of this compound could be significantly enhanced by the adoption of flow chemistry techniques. Continuous-flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for automated, high-throughput synthesis. mdpi.comsci-hub.sevapourtec.comacs.org

The diazotization of anilines, a common reaction in the synthesis of related compounds, can be hazardous in batch processes due to the instability of the diazonium intermediates. mdpi.com Flow chemistry allows for the in situ generation and immediate consumption of such reactive species, minimizing risks. This approach could be applied to the synthesis of pyrazole (B372694) derivatives from this compound. mdpi.com

Furthermore, nucleophilic aromatic substitution (SNAr) reactions, which are crucial for introducing various functional groups onto the aromatic ring, can be efficiently performed in flow reactors. vapourtec.com This would enable the rapid and controlled synthesis of a library of derivatives from the parent compound. The integration of in-line purification and analysis would further streamline the process, accelerating the discovery of new compounds with desired properties. sci-hub.se

Development of Asymmetric Synthesis Approaches

The development of methods for the asymmetric synthesis of chiral derivatives of this compound is a critical area for future research, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. youtube.comnih.govdu.ac.in

A promising strategy involves the use of chiral iodoaniline-based catalysts. Recent research has demonstrated the synthesis of chiral iodoaniline-lactate catalysts that can promote asymmetric α-functionalization of ketones. acs.org This concept could be extended to the development of chiral catalysts derived from or incorporating the this compound scaffold itself. Such catalysts could be employed in a variety of enantioselective transformations. acs.org

Another avenue of exploration is the use of chiral auxiliaries. du.ac.in By attaching a chiral auxiliary to the molecule, it may be possible to direct subsequent reactions to occur in a stereoselective manner. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

Bio-inspired Synthetic Pathways

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methods. The fields of enzymatic halogenation and bio-inspired synthesis offer exciting possibilities for the production of this compound and its derivatives. acs.orgfrontiersin.orgnih.govacs.orgnih.gov

Enzymes known as halogenases are capable of selectively installing halogen atoms onto aromatic rings under mild conditions. acs.orgfrontiersin.orgnih.govacs.orgnih.gov Future research could focus on identifying or engineering halogenases that can specifically iodinate a precursor molecule to form the 3-iodo-4-(methylamino)benzoate core. This would provide a greener and more selective alternative to traditional chemical iodination methods.

Advanced Material Science Applications (as a monomer or building block)

The presence of a reactive iodine atom and a polymerizable amino group makes this compound a promising candidate for the development of advanced materials. The incorporation of heavy atoms like iodine into polymers can impart unique properties, such as radiopacity. scilit.comtandfonline.comresearchgate.netresearchgate.net

Future research could explore the polymerization of this compound, or its derivatives, to create radiopaque polymers for biomedical applications. These materials could be used in medical devices that are visible under X-ray, such as catheters or stents, allowing for better monitoring of their placement and function within the body. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Methyl 3-iodo-4-(methylamino)benzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate scaffold. Key steps include:
  • Iodination : Electrophilic substitution at the 3-position using iodine sources (e.g., I₂ with HNO₃ or KI/Oxone systems), ensuring regioselectivity via temperature control (0–5°C) .
  • Methylamino Introduction : Nucleophilic substitution or reductive amination of a nitro or azido precursor. For example, catalytic hydrogenation of a nitro group using Pd/C under H₂ yields the methylamino moiety .
  • Esterification : Methylation of the carboxylic acid precursor using methanol/H₂SO₄ or dimethyl sulfate .
  • Critical Factors : Solvent polarity (e.g., DMF vs. THF) and stoichiometry of iodinating agents significantly impact yield (60–85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., meta-iodo vs. para-methylamino coupling). The methylamino group appears as a singlet at δ 2.8–3.2 ppm, while the ester methyl resonates at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Detect N–H stretching (3300–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₉H₉IN₂O₂: 304.97) and isotopic pattern (iodine’s M+2 peak) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Degrades via C–I bond cleavage under UV light; store in amber vials at –20°C .
  • Moisture Sensitivity : Hydrolysis of the ester group occurs in aqueous media (pH < 5 or > 9); use desiccants in storage .
  • Thermal Stability : Decomposes above 150°C; DSC/TGA analysis recommended for long-term storage protocols .

Q. What solvents and conditions are ideal for solubility and recrystallization?

  • Methodological Answer :
  • Solubility : Dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol/acetone. Insoluble in water or hexane .
  • Recrystallization : Use ethanol/water (7:3 v/v) at 0°C to obtain needle-like crystals; monitor purity via HPLC (C18 column, MeCN/H₂O mobile phase) .

Q. How can impurities (e.g., deiodinated byproducts) be identified and removed?

  • Methodological Answer :
  • TLC Monitoring : Hexane/ethyl acetate (3:1) with UV visualization at 254 nm .
  • Column Chromatography : Silica gel eluted with gradient hexane/EtOAc (10–50%) removes deiodinated species (Rf ≈ 0.3 vs. 0.5 for target) .
  • HPLC-MS : Quantify impurities >0.1% using reverse-phase methods .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : The methylamino group at position 4 acts as an ortho/para director, but steric hindrance from the ester group favors iodination at position 3. Computational modeling (DFT) shows lower activation energy for 3-iodo vs. 5-iodo pathways .
  • Solvent Effects : Polar solvents stabilize the transition state, enhancing regioselectivity (e.g., 90% yield in DMF vs. 70% in THF) .

Q. How can advanced NMR techniques resolve ambiguities in structural assignments?

  • Methodological Answer :
  • NOESY/ROESY : Detect spatial proximity between the methylamino group and adjacent protons to confirm substitution pattern .
  • HSQC/HMBC : Correlate 13C-1H couplings to assign quaternary carbons (e.g., ester carbonyl at δ 165–170 ppm) .

Q. What strategies mitigate contradictions in melting point and spectral data across studies?

  • Methodological Answer :
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms (e.g., Form I: mp 145–148°C vs. Form II: mp 152–155°C) .
  • Standardized Protocols : Adopt USP/EMA guidelines for sample preparation (e.g., drying under vacuum for 24 h) to minimize solvent/moisture effects .

Q. How does modifying substituents (e.g., replacing iodine with bromine) affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 3-bromo-4-(methylamino)benzoate) and compare IC₅₀ values in enzyme inhibition assays. Iodine’s larger van der Waals radius may enhance binding to hydrophobic pockets .
  • Computational Docking : Predict binding affinity changes using AutoDock Vina; iodine’s electron-withdrawing effect alters charge distribution at the active site .

Q. What in silico tools predict the compound’s ADMET properties for pharmacological studies?

  • Methodological Answer :
  • SwissADME : Predict logP (2.1–2.5), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • ProTox-II : Assess toxicity risks (e.g., hepatotoxicity score: 0.65) and cytochrome P450 interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.